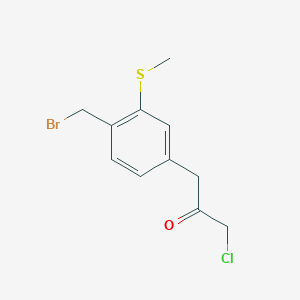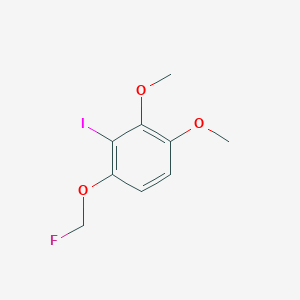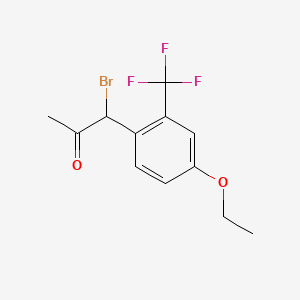
(3',4'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond, with various substituents attached to the rings. The presence of chloro and fluoro substituents, along with an acetonitrile group, makes this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile typically involves multi-step organic reactions. One common method is the halogenation of biphenyl compounds followed by the introduction of the acetonitrile group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and nitrile formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, biphenyl derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: While specific medical applications of (3’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile may not be well-documented, similar compounds are often investigated for their pharmacological effects.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The acetonitrile group may also play a role in its biological activity by participating in hydrogen bonding or other interactions.
Comparison with Similar Compounds
- (3’,4’-Dichloro-biphenyl-3-yl)-acetonitrile
- (4-Fluoro-biphenyl-3-yl)-acetonitrile
- (3’,4’-Dichloro-4-methyl-biphenyl-3-yl)-acetonitrile
Uniqueness: The presence of both chloro and fluoro substituents in (3’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile makes it unique compared to other biphenyl derivatives
Properties
Molecular Formula |
C14H8Cl2FN |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-12-3-1-10(8-13(12)16)9-2-4-14(17)11(7-9)5-6-18/h1-4,7-8H,5H2 |
InChI Key |
QVAPUYCZNHLTAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)









![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)



